REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:6][CH:5]=[C:4]([C:7]([O:9]C)=[O:8])[CH:3]=1.[OH-].[Na+]>CO>[Cl:1][C:2]1[NH:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
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900 g
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Type
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reactant
|
Smiles
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ClC1=CC(=CN1)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Methanol was removed by evaporation
|
Type
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ADDITION
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Details
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the aqueous residue was diluted with approximately 10 ml
|
Type
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EXTRACTION
|
Details
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of water and extracted twice with ether
|
Type
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EXTRACTION
|
Details
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extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride/hexane
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
purified 5-chloropyrrole-3-carboxylic acid (300 mg., m.p. 178°-180° C.)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=CN1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |